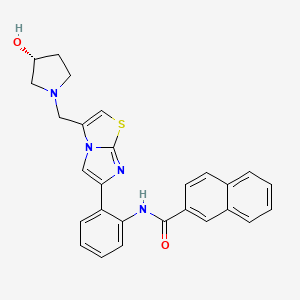

SRT 2183

Description

Properties

IUPAC Name |

N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFSINOSQBMSLE-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029656 | |

| Record name | N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001908-89-9 | |

| Record name | SRT-2183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001908899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SRT-2183 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FKU9G9CX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SRT2183: A Scrutiny of Its Controverted Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT2183, a small molecule developed by Sirtris Pharmaceuticals, has been a subject of significant scientific debate regarding its precise mechanism of action. Initially lauded as a potent and selective activator of SIRT1 (Sirtuin 1), a class III histone deacetylase implicated in longevity and metabolic health, subsequent research has cast doubt on this claim, suggesting that its biological effects may arise from off-target or SIRT1-independent pathways. This technical guide provides a comprehensive overview of the current understanding of SRT2183's mechanism of action, presenting the conflicting evidence, detailing proposed alternative mechanisms, and summarizing its observed downstream cellular effects. The information is intended to provide researchers, scientists, and drug development professionals with a thorough and nuanced understanding of this compound.

The Controversy: Direct SIRT1 Activator or Experimental Artifact?

The initial excitement surrounding SRT2183 stemmed from its purported ability to directly and potently activate SIRT1, an enzyme that deacetylates a wide range of protein substrates, thereby modulating numerous cellular processes. However, this initial characterization has been challenged by several key studies.

The Case for Direct SIRT1 Activation

Early studies reported that SRT2183 could activate SIRT1 with an EC1.5 value of 0.36 μM[1]. This activation was linked to various beneficial downstream effects, including the deacetylation of key signaling proteins like STAT3 and NF-κB, leading to growth arrest and apoptosis in cancer cells[1]. In animal models, SRT2183 was shown to improve insulin sensitivity and lower plasma glucose levels, effects consistent with SIRT1 activation[2].

The Evidence Against Direct SIRT1 Activation

A seminal study by Pacholec et al. (2010) provided compelling evidence that SRT2183 and related compounds are not direct activators of SIRT1 when using native, unmodified substrates. Their research demonstrated that the apparent activation of SIRT1 by SRT2183 was an artifact of the in vitro assay systems, which utilized peptide substrates covalently linked to a fluorophore[3][4].

Key findings from this and other studies include:

-

Substrate Dependency: SRT2183 failed to activate SIRT1 when native peptide or full-length protein substrates, such as p53 and acetyl-CoA synthetase 1, were used[3][5]. Activation was only observed with fluorophore-containing substrates[3][4].

-

Direct Interaction with Fluorophore-tagged Substrates: Biophysical techniques, including NMR, surface plasmon resonance, and isothermal calorimetry, revealed that SRT2183 directly interacts with the fluorophore-tagged peptide substrates, rather than with the SIRT1 enzyme itself[3][4][5].

-

SIRT1-Independent Cellular Effects: The ability of SRT2183 to decrease the acetylation of p53 in cells was observed even in cells lacking SIRT1, strongly suggesting a SIRT1-independent mechanism of action[6][7].

-

Off-Target Activities: SRT2183 has been shown to exhibit multiple off-target activities against various receptors, enzymes, transporters, and ion channels[3][5][8].

Proposed Alternative Mechanism of Action: p300 Histone Acetyltransferase Inhibition

In light of the evidence against direct SIRT1 activation, researchers have explored alternative mechanisms to explain the biological effects of SRT2183. One of the most prominent alternative hypotheses is the inhibition of p300 histone acetyltransferase (HAT) activity[6][7]. p300 is a crucial transcriptional co-activator that acetylates histones and other proteins, generally leading to gene activation.

Inhibition of p300 by SRT2183 could explain the observed decrease in protein acetylation, including that of p53, independently of SIRT1 activity[6][7]. This proposed mechanism provides a plausible explanation for the cellular effects of SRT2183 that were initially attributed to SIRT1 activation.

Downstream Signaling and Cellular Effects

Regardless of the precise molecular target, SRT2183 has been shown to induce a range of downstream cellular effects. These effects are summarized below and should be interpreted in the context of the ongoing debate about its mechanism of action.

-

Deacetylation of Cellular Proteins: SRT2183 leads to the deacetylation of key signaling molecules, including STAT3 and NF-κB[1].

-

Induction of Growth Arrest and Apoptosis: In various cancer cell lines, SRT2183 has been shown to inhibit cell growth and induce programmed cell death[1].

-

Modulation of Gene Expression: The compound can alter the expression of genes involved in apoptosis, cell cycle control, and DNA damage response[8].

-

Metabolic Regulation: In vivo studies in animal models have demonstrated that SRT2183 can improve metabolic parameters such as insulin sensitivity and glucose homeostasis[2].

Quantitative Data

The following tables summarize the available quantitative data for SRT2183. It is crucial to note the experimental context, particularly for the SIRT1 activation data, which is likely influenced by the use of fluorophore-tagged substrates.

Table 1: In Vitro Potency of SRT2183

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| EC1.5 (SIRT1 activation) | 0.36 μM | Assay with fluorophore-tagged substrate | [1] |

| IC50 (Cell Proliferation) | ~8.7 μM | Reh cells (48h) | [1] |

| IC50 (Cell Proliferation) | ~3.2 μM | Nalm-6 cells (48h) | [1] |

Table 2: Reported In Vivo Effects of SRT2183

| Effect | Animal Model | Key Findings | Reference |

| Improved insulin sensitivity | Mice | Lowered plasma glucose levels in fat, muscle, and liver | [2] |

| Increased mitochondrial function | Mice | Enhanced metabolic function | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of SRT2183.

SIRT1 Deacetylase Assays

-

Fluorophore-Based Assays: These assays typically use a peptide substrate derived from a known SIRT1 target (e.g., p53) that is acetylated on a lysine residue and contains a covalently attached fluorophore (e.g., AMC or TAMRA). SIRT1-mediated deacetylation is measured by a change in fluorescence. As discussed, this method is prone to artifacts with compounds like SRT2183.

-

HPLC-Based Assays with Native Substrates: To circumvent the issues with fluorophore-based assays, high-performance liquid chromatography (HPLC) can be used to separate and quantify the acetylated and deacetylated forms of a native peptide substrate. This method provides a more direct and reliable measure of SIRT1 activity[4][9].

-

Full-Length Protein Deacetylation Assays: These assays utilize purified, full-length acetylated protein substrates (e.g., p53 or acetyl-CoA synthetase 1). The extent of deacetylation is typically assessed by Western blotting using antibodies specific to the acetylated lysine residue or by mass spectrometry[3][5].

p300 Histone Acetyltransferase (HAT) Assays

-

In Vitro HAT Assays: These assays measure the ability of p300 to acetylate a histone substrate in the presence or absence of the test compound (SRT2183). The incorporation of radiolabeled acetyl groups from [3H]-acetyl-CoA into the histone substrate is a common method for quantifying HAT activity.

Cellular Assays

-

Western Blotting: This technique is used to measure the acetylation status of specific proteins (e.g., p53, STAT3, NF-κB) in cells treated with SRT2183. Antibodies that specifically recognize the acetylated form of the protein are used for detection.

-

Cell Viability and Apoptosis Assays: Standard assays such as MTT or CellTiter-Glo are used to measure cell proliferation and viability. Apoptosis can be assessed by methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for investigating SRT2183's mechanism of action.

Caption: Proposed Mechanisms of Action for SRT2183.

Caption: Experimental Workflow to Elucidate SRT2183's Mechanism.

Clinical Development Status

As of late 2025, there is limited publicly available information regarding active clinical trials specifically for SRT2183. The controversy surrounding its mechanism of action may have impacted its clinical development trajectory. Researchers interested in the clinical applications of sirtuin modulation are encouraged to monitor clinical trial registries for updates on related compounds.

Conclusion

The mechanism of action of SRT2183 is more complex and controversial than initially reported. While it demonstrates clear biological activity, the claim of direct SIRT1 activation is not well-supported by studies using native substrates. The inhibition of p300 HAT presents a viable alternative mechanism that warrants further investigation. For researchers and drug developers, it is imperative to critically evaluate the existing literature and consider the possibility of SIRT1-independent effects when studying SRT2183 and similar compounds. A thorough understanding of its true molecular targets is essential for its potential therapeutic application and for the design of more specific and effective modulators of sirtuin and acetyltransferase pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SRT-2183 - Wikipedia [en.wikipedia.org]

- 3. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

The SRT2183 Controversy: A Technical Guide to a Disputed SIRT1 Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT2183, a small molecule developed by Sirtris Pharmaceuticals, emerged from a class of compounds purported to be direct activators of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase implicated in longevity and metabolic health. Initial studies, alongside compounds like SRT1720 and resveratrol, suggested immense therapeutic potential for age-related diseases. However, the initial excitement was met with significant controversy. Subsequent research challenged the claim of direct SIRT1 activation, proposing that the observed effects were either artifacts of a specific in vitro assay methodology or the result of off-target activities. This technical guide provides an in-depth examination of the core evidence, experimental protocols, and conflicting data that define the SRT2183 and sirtuin-activating compound (STAC) controversy.

The Central Controversy: Direct SIRT1 Activation or Methodological Artifact?

The primary point of contention revolves around the in vitro assays used to identify and characterize SRT2183 and related compounds as SIRT1 activators.

-

Initial Findings: Early research from Sirtris Pharmaceuticals reported that SRT2183 and other STACs directly activate SIRT1, leading to beneficial metabolic outcomes in cellular and animal models[1][2]. These studies primarily utilized a fluorometric assay employing a p53-derived peptide substrate with a covalently attached fluorophore (e.g., TAMRA or coumarin)[3][4].

-

The Counter-Argument: A pivotal 2010 study by Pacholec et al. from Pfizer challenged these findings, demonstrating that the apparent activation of SIRT1 by SRT2183, SRT1720, SRT1460, and resveratrol was dependent on the presence of the fluorophore on the peptide substrate[3][4][5][6]. When native (unlabeled) peptide substrates or full-length protein substrates (like p53 and acetyl-CoA synthetase-1) were used in assays such as HPLC-based methods, no direct activation was observed[3][4][5][6]. In some cases, inhibition was even noted at higher concentrations[3].

-

Biophysical Evidence: Further biophysical assays, including Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), suggested that these compounds directly interact with the fluorophore-containing peptide substrates themselves, rather than inducing a conformational change in the SIRT1 enzyme to enhance its activity towards native substrates[3][4].

Quantitative Data Summary

The conflicting reports are best understood through the quantitative data generated from different assay systems.

Table 1: In Vitro SIRT1 Activation Data

| Compound | Assay Type | Substrate | EC1.5 (µM) | Maximum Activation (%) | Reference |

| SRT2183 | Fluorometric | Fluorophore-p53 peptide | 0.36 | 296 | [7] |

| HPLC-based | Fluorophore-p53 peptide | ~0.5 | 285 | [3][8] | |

| HPLC-based | Native p53 peptide | No activation | - | [3] | |

| SRT1720 | Fluorometric | Fluorophore-p53 peptide | 0.16 | 781 | [7] |

| HPLC-based | Fluorophore-p53 peptide | 0.32 | 741 | [3][8] | |

| HPLC-based | Native p53 peptide | No activation (~40% inhibition at 30 µM) | - | [3] | |

| Resveratrol | HPLC-based | Fluorophore-p53 peptide | 31.6 | 239 | [3][8] |

| HPLC-based | Native p53 peptide | No activation | - | [3] |

EC1.5: The concentration of a compound required to increase enzyme activity by 50%.

Table 2: Off-Target Activity of Related Compound SRT1720

| Target | Activity (% Inhibition at 10 µM) |

| Phosphodiesterase isozyme IV | 99 |

| Adenosine A3 Receptor | 86 |

| Norepinephrine Transporter | 86 |

| Dopamine Transporter | 85 |

| Calcium Channel (N-type) | 76 |

Data from Pacholec et al., 2010, highlighting the promiscuous nature of these compounds.

Experimental Protocols

Understanding the nuances of the experimental designs is critical to interpreting the conflicting data.

Fluorometric SIRT1 Deacetylase Assay (Pro-Activation Evidence)

This assay was central to the initial discovery of SRT compounds.

-

Principle: A synthetic peptide substrate derived from p53, containing an acetylated lysine, is flanked by a fluorophore and a quencher. Deacetylation by SIRT1 renders the peptide susceptible to a developer enzyme (e.g., trypsin), which cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.

-

Generalized Protocol:

-

Recombinant human SIRT1 enzyme is incubated with the fluorogenic acetylated peptide substrate and NAD+ in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

The test compound (e.g., SRT2183) or vehicle (DMSO) is added to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

A developer solution containing trypsin and a SIRT1 inhibitor (to stop the initial reaction) is added.

-

The mixture is incubated to allow for cleavage of the deacetylated substrate.

-

Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for coumarin-based fluorophores).

-

The rate of deacetylation is calculated from the increase in fluorescence over time.

-

HPLC-Based SIRT1 Deacetylase Assay (Anti-Activation Evidence)

This method directly measures substrate and product without relying on a fluorescent tag.

-

Principle: This assay directly quantifies the acetylated substrate and the deacetylated product by separating them using High-Performance Liquid Chromatography (HPLC) and measuring their respective peak areas via UV detection.

-

Generalized Protocol:

-

Recombinant human SIRT1 is incubated with either a fluorophore-labeled or a native (unlabeled) acetylated peptide substrate and NAD+ in a reaction buffer (e.g., 50 mM Tris-acetate, pH 7.4, 150 mM NaCl, 1 mM DTT).

-

The test compound or vehicle is added.

-

The reaction proceeds at room temperature for a set time (e.g., 30 minutes) and is then quenched (e.g., with formic acid).

-

The reaction mixture is injected into an HPLC system equipped with a C18 reverse-phase column.

-

Substrate and product are separated using a gradient of acetonitrile in water with trifluoroacetic acid.

-

Peptides are detected by UV absorbance at 214 nm.

-

The percentage of substrate converted to product is calculated by integrating the peak areas.

-

Cellular p53 Acetylation Assay (Assessing In-Cell Activity)

This assay was used to determine if the compounds could affect the acetylation status of a known SIRT1 substrate within a cellular context.

-

Principle: The acetylation level of the p53 tumor suppressor protein at lysine 382 (a known SIRT1 target) is measured by Western blot after treating cells with the compound of interest. A decrease in acetylated p53 is interpreted as an increase in SIRT1 activity.

-

Generalized Protocol:

-

Human cells (e.g., U2OS osteosarcoma cells) are cultured and treated with the test compound (e.g., SRT2183) or vehicle. DNA damage may be induced (e.g., with etoposide) to increase basal p53 acetylation.

-

Cells are lysed, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific for p53 acetylated at Lys382 (Ac-p53).

-

The membrane is washed and incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total p53 and a loading control (e.g., β-actin) to normalize the data.

-

The crucial control experiment involves performing this assay in SIRT1-knockdown or knockout cells to determine if the compound's effect is SIRT1-dependent[9].

-

Visualizing the Controversy and Pathways

Signaling and Assay Diagrams

In Vivo and Clinical Context

The ultimate test for any therapeutic is its in vivo efficacy and safety. While SRT2183 itself did not advance far into clinical trials, related compounds from Sirtris did, and their fate provides important context.

-

Preclinical Animal Models: The initial Milne et al. study reported that SRT1720, a more potent analog of SRT2183, improved insulin sensitivity and lowered plasma glucose in diet-induced obese and genetically obese mice[7]. However, the Pacholec et al. study failed to replicate these findings, showing that SRT1720 did not lower plasma glucose or improve mitochondrial capacity in mice on a high-fat diet[3].

-

Clinical Trials of Related Compounds:

-

SRT501 (Resveratrol formulation): A Phase II trial in multiple myeloma patients was suspended due to cases of kidney failure[9][10][11][12]. While the kidney failure was likely multifactorial, the formulation was also poorly tolerated, causing significant gastrointestinal side effects[8].

-

SRT2104: This compound entered several Phase I and II trials for conditions including type 2 diabetes, psoriasis, and cardiovascular disease in smokers[6][13][14][15][16]. While it showed some positive effects on lipid profiles, it failed to demonstrate consistent, dose-related improvements in glycemic control in diabetic patients, and its development was largely discontinued[16]. The trials were hampered by highly variable pharmacokinetics and low bioavailability[11].

-

Table 3: Summary of Key Clinical Trials for Sirtris Compounds

| Compound | NCT Number | Phase | Condition | Key Outcome |

| SRT501 | NCT00793777 | II | Multiple Myeloma | Terminated due to safety concerns (cast nephropathy) |

| SRT2104 | NCT00938275 | I | Type 2 Diabetes | Safe but no significant effect on glucose/insulin; improved lipid profile |

| SRT2104 | NCT01154101 | II | Psoriasis | Histological improvement in a subset of patients; not consistent with PASI scores |

| SRT2104 | NCT01031108 | I | Healthy Smokers / Type 2 Diabetes | Safe and well-tolerated; improved lipid profile but no change in vascular function |

Conclusion for the Drug Development Professional

The story of SRT2183 and the broader class of first- and second-generation STACs serves as a critical case study in drug discovery. It underscores the following key takeaways:

-

Assay Selection is Paramount: Over-reliance on a single, indirect, or potentially artifact-prone assay can be misleading. The discrepancy between the fluorometric and direct HPLC-based assays highlights the need for orthogonal methods to validate initial screening hits.

-

The Importance of Biophysical Characterization: Direct binding studies (SPR, ITC, NMR) are invaluable for confirming a compound's mechanism of action and ruling out non-specific interactions or assay interference.

-

Off-Target Effects Cannot Be Ignored: The promiscuity of these compounds, as revealed by broad panel screening, offers a plausible alternative explanation for their observed cellular effects and complicates the interpretation of in vivo data. The proposed inhibition of p300/CBP HAT by Huber et al. is a key example of a potential SIRT1-independent mechanism[9].

-

Translating In Vitro Potency to In Vivo Efficacy is a Major Hurdle: Even if direct activation were occurring, the poor and variable pharmacokinetics of compounds like SRT2104 demonstrate the immense challenge of achieving sufficient and sustained target engagement in humans to elicit a therapeutic effect.

While the initial promise of SRT2183 as a direct SIRT1 activator has been significantly challenged, the controversy spurred a deeper and more rigorous investigation into sirtuin biology and the mechanisms of its modulation. Future efforts in this field will undoubtedly be informed by the lessons learned from this complex and cautionary tale.

References

- 1. SRT-2183 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1♦ | Semantic Scholar [semanticscholar.org]

- 6. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phase I randomised double-blind pilot study of micronized resveratrol (SRT501) in patients with hepatic metastases - safety, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]

- 12. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

SRT2183: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT2183 is a synthetic small molecule developed by Sirtris Pharmaceuticals, initially identified as a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase implicated in longevity and metabolic health. Discovered through high-throughput screening, SRT2183 demonstrated significantly greater potency in initial assays compared to the natural SIRT1 activator, resveratrol. However, its mechanism of action has been a subject of scientific debate, with some studies suggesting its SIRT1-activating effects are an artifact of in vitro assay conditions, particularly those employing fluorophore-tagged substrates. Subsequent research has indicated that SRT2183 may exert its biological effects through both SIRT1-dependent and independent pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the NF-κB signaling cascade. This document provides a comprehensive technical overview of the discovery, synthesis, and key experimental data related to SRT2183, intended for professionals in the field of drug discovery and development.

Discovery and Characterization

SRT2183 was identified by Sirtris Pharmaceuticals as part of a campaign to discover novel, potent small-molecule activators of SIRT1 that were structurally distinct from resveratrol.[1] The discovery process utilized a high-throughput fluorescence polarization assay, with subsequent optimization of hit compounds guided by a mass spectrometry-based assay to determine potency and efficacy.[2][3]

The SIRT1 Activation Controversy

Initial studies reported that SRT2183 activates SIRT1 by lowering the Michaelis constant (Km) for its acetylated peptide substrates without affecting the Km for the co-substrate NAD+.[3] However, this activation was predominantly observed using peptide substrates covalently linked to a fluorophore (e.g., TAMRA).[2][4] Subsequent independent studies challenged the designation of SRT2183 as a direct SIRT1 activator.[2][4][5] These reports demonstrated that SRT2183 and related compounds failed to activate SIRT1 when using native peptide or full-length protein substrates lacking a fluorophore.[2][4] This has led to the hypothesis that the observed activation in fluorescent assays may be an artifact, with the compounds potentially interacting directly with the fluorophore-substrate conjugate rather than inducing a conformational change in the SIRT1 enzyme itself.[4] Some research also points to potential SIRT1-independent mechanisms, such as the inhibition of p300 histone acetyltransferase.[5]

Synthesis

The chemical synthesis of SRT2183 is based on the construction of its core imidazo[2,1-b][1][2]thiazole scaffold. The IUPAC name for SRT2183 is N-(2-(3-(((R)-3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-carboxamide. While the specific, step-by-step patented synthesis protocol from Sirtris Pharmaceuticals is proprietary, the general synthetic routes for related imidazothiazole derivatives are available in the scientific and patent literature. The synthesis would logically proceed through the formation of the substituted phenyl-imidazo[2,1-b]thiazole core, followed by the amidation and introduction of the chiral hydroxypyrrolidine moiety.

Quantitative Biological Data

The following tables summarize the key in vitro potency and efficacy data reported for SRT2183.

| Parameter | Value | Assay System | Reference |

| EC1.5 for SIRT1 Activation | 0.36 µM | Mass Spectrometry with fluorophore-tagged substrate | [3] |

| Maximal SIRT1 Activation | 296% | Mass Spectrometry with fluorophore-tagged substrate | [3] |

| Table 1: In Vitro SIRT1 Activation Data for SRT2183. |

| Cell Line | Parameter | Value | Assay Duration | Reference |

| U2OS (Osteosarcoma) | p53 deacetylation | SIRT1-dependent decrease | Not Specified | [3] |

| Primary Osteoblasts | RUNX2 Luciferase Activity | Increased | Not Specified | [6] |

| Primary Osteoblasts | Markers of differentiation | Dose-dependent increase | 3-12 days | [6] |

| Table 2: Cellular Activity of SRT2183. |

Experimental Protocols

SIRT1 Enzymatic Activity Assay (HPLC-based)

This protocol is designed to assess SIRT1 activity using a native peptide substrate, avoiding potential artifacts from fluorophore tags.[2][4]

-

Reaction Mixture Preparation : Prepare the SIRT1 reaction mixture (50 µL final volume) containing 150 mM Tris acetate (pH 7.4), 150 mM NaCl, 150 µM NAD+, 1 mM DTT, 0.014% Triton X-100, 3% DMSO, 100 nM of an acetylated p53-derived native peptide substrate, and 10 nM of purified recombinant human SIRT1.[2]

-

Compound Incubation : Pre-incubate SRT2183 or vehicle control (DMSO) with the SIRT1 enzyme at room temperature for 15 minutes.

-

Reaction Initiation : Initiate the deacetylase reaction by adding NAD+.

-

Reaction Quenching : After a defined incubation period (e.g., 30 minutes), quench the reaction by adding a SIRT1 inhibitor such as nicotinamide to a final concentration of 5 mM.[2]

-

Analysis : Analyze the reaction mixture by reverse-phase High-Performance Liquid Chromatography (HPLC) to separate and quantify the acetylated substrate from the deacetylated product. The percentage of substrate conversion is calculated to determine SIRT1 activity.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of SRT2183 on the viability and metabolic activity of cultured cells, such as U2OS osteosarcoma cells.[6]

-

Cell Plating : Seed U2OS cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of SRT2183 (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization : Remove the MTT solution and add a solubilization agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

AMPK Activation Assay (Western Blot)

This protocol details the detection of AMP-activated protein kinase (AMPK) activation via phosphorylation in a cell line like C2C12 myotubes.[7][8]

-

Cell Culture and Treatment : Culture C2C12 myotubes and treat with SRT2183 at desired concentrations and time points.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization : Strip the membrane and re-probe with an antibody for total AMPK and a loading control (e.g., GAPDH or β-actin) to normalize the p-AMPK signal.

NF-κB Signaling Assay (Luciferase Reporter Assay)

This protocol is for measuring the effect of SRT2183 on the NF-κB signaling pathway in a cell line such as HEK293.[9]

-

Cell Transfection : Co-transfect HEK293 cells in a 96-well plate with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (as a transfection control).

-

Compound Treatment : After 24 hours, treat the transfected cells with SRT2183 or vehicle.

-

Pathway Stimulation : Stimulate the NF-κB pathway by adding an inducer such as Tumor Necrosis Factor-alpha (TNF-α).

-

Cell Lysis and Luciferase Measurement : After the desired stimulation time (e.g., 6-8 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. The resulting ratio reflects the activity of the NF-κB pathway.

Signaling Pathways and Visualizations

SRT2183 has been shown to modulate key cellular signaling pathways that are central to metabolism and inflammation.

Caption: Workflow of SRT2183 discovery and the subsequent scientific controversy.

Caption: Putative signaling pathways modulated by SRT2183.

References

- 1. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SIRT1 is a positive regulator of the master osteoblast transcription factor, RUNX2 | PLOS One [journals.plos.org]

- 7. Synergistic Effects of Polyphenols and Methylxanthines with Leucine on AMPK/Sirtuin-Mediated Metabolism in Muscle Cells and Adipocytes | PLOS One [journals.plos.org]

- 8. Mitochondrial Genetic Disorders: Cell Signaling and Pharmacological Therapies [mdpi.com]

- 9. air.unimi.it [air.unimi.it]

Unmasking SRT2183: A Technical Guide to Its Off-Target Effects and SIRT1-Independent Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT2183, a small molecule developed by Sirtris Pharmaceuticals, was initially characterized as a potent and selective activator of SIRT1 (Sirtuin 1), a Class III histone deacetylase implicated in longevity, metabolism, and cellular stress responses. This classification positioned SRT2183 as a promising therapeutic candidate for age-related diseases, including type 2 diabetes. However, subsequent research has cast considerable doubt on its direct and specific activation of SIRT1 under physiological conditions, revealing a complex pharmacological profile marked by significant off-target activities and SIRT1-independent mechanisms of action. This technical guide provides an in-depth examination of the off-target effects of SRT2183, detailing its interactions with a range of unintended biological targets. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the complex signaling pathways involved. This document aims to equip researchers and drug development professionals with a critical understanding of SRT2183's molecular behavior, urging a cautious and nuanced interpretation of data generated using this compound.

The Controversy of Direct SIRT1 Activation

The primary controversy surrounding SRT2183 and other sirtuin-activating compounds (STACs) like SRT1720 and resveratrol stems from the methodology used to demonstrate their enzymatic activation of SIRT1. Initial studies reported potent activation, but these assays predominantly utilized synthetic peptide substrates covalently linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or carboxytetramethylrhodamine (TAMRA).

Subsequent, more rigorous investigations revealed that SRT2183 shows little to no activation of SIRT1 when tested with native, unmodified peptide substrates or full-length protein substrates like p53 and acetyl-CoA synthetase-1.[1][2][3][4][5] It is now understood that these compounds may interact directly with the fluorophore-substrate conjugate, inducing a conformational change that results in an apparent, though artificial, increase in SIRT1 activity.[2][3][4] This key finding necessitates a re-evaluation of SRT2183's mechanism of action and highlights the critical importance of substrate choice in enzymatic assays.

Off-Target Profile of SRT2183

The promiscuity of SRT2183 has been demonstrated through broad-panel screening against a wide array of biological targets. A seminal study by Pacholec et al. (2010) assessed the in vitro selectivity of SRT2183 at a concentration of 10 µM against more than 100 receptors, enzymes, transporters, and ion channels. The results showed that SRT2183 is not a highly selective compound, exhibiting significant inhibition of multiple unrelated targets.[2][3][4]

Data Presentation: Off-Target Inhibition by SRT2183

The following table summarizes the identified off-target activities of SRT2183, presented as the percent inhibition observed at a 10 µM concentration. This data underscores the compound's potential to elicit a wide range of biological effects independent of SIRT1.

| Target Class | Specific Target | % Inhibition at 10 µM |

| Enzymes | Phosphodiesterase 2 (PDE2) | >50% |

| Phosphodiesterase 4 (PDE4) | >50% | |

| Casein Kinase 1 (CK1) | >50% | |

| p300 Histone Acetyltransferase (HAT) | Inhibition Reported[6] | |

| Receptors | Adenosine A3 Receptor | >50% |

| Urotensin II Receptor (GPR14) | >50% | |

| Muscarinic M2 Receptor | >50% | |

| Muscarinic M4 Receptor | >50% | |

| Neurokinin NK2 Receptor | >50% | |

| Vasopressin V1a Receptor | >50% | |

| Transporters | Norepinephrine Transporter (NET) | >50% |

| Dopamine Transporter (DAT) | >50% | |

| Ion Channels | L-type Calcium Channel (DHP site) | >50% |

| Sodium Channel (Site 2) | >50% |

Data synthesized from Pacholec et al., J Biol Chem, 2010, and Huber et al., Future Med Chem, 2010.[2][3][4][6]

SIRT1-Independent Signaling Pathways

The observed physiological effects of SRT2183 are often mediated by signaling pathways that are either parallel to or entirely independent of direct SIRT1 activation.

AMP-Activated Protein Kinase (AMPK) Activation

SRT2183 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated (phosphorylated) AMPK can, in turn, increase the expression of Sirt1. This indirect elevation of SIRT1 levels provides a plausible mechanism for some of the compound's effects. Furthermore, AMPK activation is known to inhibit the NF-κB signaling pathway, a key player in inflammation and osteoclastogenesis.[1]

Inhibition of p300 Histone Acetyltransferase (HAT)

Studies have demonstrated that SRT2183 can inhibit the activity of the histone acetyltransferase p300.[6] p300 is a transcriptional co-activator that acetylates numerous protein substrates, including histones and transcription factors like p53. By inhibiting p300, SRT2183 can reduce the acetylation of these targets, an effect that could be mistakenly attributed to SIRT1 activation. This SIRT1-independent deacetylation was observed even in cells lacking the SIRT1 gene, providing strong evidence for this off-target mechanism.[6][7]

Modulation of NF-κB and STAT3

SRT2183 induces the deacetylation of critical transcription factors, including NF-κB (specifically the RelA/p65 subunit at lysine 310) and STAT3.[8] This deacetylation reduces their DNA-binding activity, leading to altered expression of target genes. For example, this mechanism is implicated in the upregulation of the DNA damage response gene GADD45G.[8] While SIRT1 is a known deacetylase for RelA/p65, the contribution of SIRT1-independent mechanisms, such as AMPK activation, complicates the interpretation.

Effects in SIRT1-Deficient Models

Compelling evidence for SIRT1-independent effects comes from studies using Sirt1 knockout (Sirt1-/-) models. For instance, SRT2183 was found to inhibit RANKL-induced osteoclastogenesis (the formation of bone-resorbing cells) in bone marrow macrophages derived from both wild-type and Sirt1-/- mice. In the Sirt1-/- cells, this effect was accompanied by a down-regulation of Sirt3, suggesting a potential shift in activity towards other sirtuin family members in the absence of its primary putative target.[8]

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: SRT2183's complex signaling interactions.

Experimental Workflow Diagram

Caption: Workflow for comparative SIRT1 activity assays.

Detailed Experimental Protocols

Comparative SIRT1 Deacetylase Activity Assay (HPLC-based)

This protocol is designed to assess the effect of SRT2183 on SIRT1 activity using both a native and a fluorophore-labeled peptide substrate, as described by Pacholec et al. (2010).[2][3]

Materials:

-

Recombinant human SIRT1 enzyme

-

Native p53-derived peptide substrate (e.g., Ac-Lys-Lys-Gly-Gln-Ser-Thr-Ser-Arg-His-Lys-(Ac-Lys)-Leu-Met-Phe-Lys-Thr-Glu-Gly-NH2)

-

TAMRA-labeled p53 peptide substrate

-

β-NAD+

-

SRT2183 dissolved in DMSO

-

SIRT1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)

-

Quench solution (e.g., 1% trifluoroacetic acid)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: Prepare two sets of reaction master mixes in SIRT1 reaction buffer, one containing the native peptide substrate and the other containing the TAMRA-labeled substrate. Substrate concentrations should be well below their Km values (e.g., 1-2 µM).

-

Compound Addition: Aliquot the master mixes into reaction tubes. Add SRT2183 to desired final concentrations (e.g., 1, 10, 30 µM). Include a DMSO-only vehicle control and a known inhibitor (e.g., EX-527) control.

-

Enzyme Initiation: Pre-warm tubes to 37°C. Initiate the reaction by adding a fixed amount of SIRT1 enzyme (e.g., 5-10 nM final concentration) and β-NAD+ (e.g., 100-500 µM).

-

Incubation: Incubate the reactions at 37°C. Take time points (e.g., 0, 15, 30, 60 minutes) by removing an aliquot and stopping the reaction with the quench solution.

-

HPLC Analysis: Inject the quenched samples into the HPLC system. Use a gradient of acetonitrile in water (with 0.1% TFA) to separate the acetylated (substrate) and deacetylated (product) peptides.

-

Data Analysis: Monitor the elution profile by absorbance (e.g., 214 nm for native peptide, 556 nm for TAMRA). Calculate the percentage of substrate conversion by integrating the peak areas of the product and substrate. Compare the rate of reaction in the presence of SRT2183 to the vehicle control for both substrate types.

Western Blot for AMPK Activation

This protocol details the detection of AMPK phosphorylation as a marker of its activation in response to SRT2183 treatment.

Materials:

-

Cell line of interest (e.g., HepG2, C2C12)

-

Cell culture medium and supplements

-

SRT2183 dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα (total)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of SRT2183 or DMSO vehicle for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.

-

Analysis: Quantify band intensities using densitometry software. Express the level of phospho-AMPK as a ratio to total AMPK.

In Vitro Osteoclastogenesis Assay

This protocol, based on the work of Gurt et al. (2015), assesses the impact of SRT2183 on the differentiation of bone marrow macrophages into osteoclasts.[8]

Materials:

-

Bone marrow cells isolated from mice (e.g., C57BL/6 or Sirt1-/-)

-

α-MEM medium with 15% FBS

-

M-CSF (Macrophage colony-stimulating factor)

-

RANKL (Receptor activator of nuclear factor kappa-B ligand)

-

SRT2183 dissolved in DMSO

-

TRAP (tartrate-resistant acid phosphatase) staining kit

-

96-well plates

Procedure:

-

Cell Isolation and Plating: Harvest bone marrow from mouse femurs and tibias. Plate the cells in α-MEM. After 24 hours, collect the non-adherent cells, which are bone marrow-derived macrophages (BMMs).

-

Differentiation Induction: Re-plate the BMMs in a 96-well plate (e.g., 20,000 cells/well) in media containing M-CSF (e.g., 5 ng/mL).

-

Treatment: Add RANKL (e.g., 20-40 ng/mL) to induce osteoclast differentiation. Simultaneously, treat the cells with SRT2183 at various concentrations or with a DMSO vehicle control.

-

Incubation: Culture the cells for 4-6 days, replacing the medium as needed.

-

TRAP Staining: After the incubation period, fix the cells (e.g., with 4% paraformaldehyde). Stain the cells for TRAP activity according to the manufacturer's protocol. TRAP is a characteristic enzyme of osteoclasts.

-

Analysis: Visualize the cells under a microscope. Identify osteoclasts as large, multinucleated (≥3 nuclei), TRAP-positive cells. Count the number of osteoclasts per well to quantify the effect of SRT2183 on differentiation.

Conclusion and Future Directions

The evidence strongly indicates that SRT2183 is not a direct or specific activator of SIRT1 under physiological conditions. Its pharmacological profile is characterized by a promiscuous interaction with multiple off-target proteins and the activation of SIRT1-independent signaling pathways, including AMPK activation and p300 HAT inhibition. These off-target effects are crucial for interpreting any experimental results obtained using this compound. The observed biological activities of SRT2183 are likely the composite result of these multiple interactions, rather than the singular activation of SIRT1.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1♦ | Semantic Scholar [semanticscholar.org]

- 5. Research Portal [scholarlyworks.adelphi.edu]

- 6. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Unveiling the SIRT1-Independent Mechanisms of SRT2183: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT2183, a small molecule initially investigated as a potent activator of the NAD-dependent deacetylase SIRT1, has demonstrated a range of biological effects, from improving metabolic parameters to inducing growth arrest and apoptosis in cancer cells.[1][2][3] However, a significant body of evidence now challenges the initial hypothesis that these effects are solely mediated through the direct activation of SIRT1.[4][5][6][7] This technical guide provides an in-depth exploration of the SIRT1-independent mechanisms of SRT2183, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The controversial nature of its direct SIRT1 activation, largely attributed to artifacts in early fluorescent-based assays, underscores the importance of understanding its off-target effects, which may contribute significantly to its pharmacological profile.[4][5][6][7]

SIRT1-Independent Effects of SRT2183: Quantitative Data

The pleiotropic effects of SRT2183 appear to stem from its interaction with multiple cellular targets beyond SIRT1. The following tables summarize the available quantitative and semi-quantitative data on these SIRT1-independent activities.

| Target Class | Specific Target | Compound | Concentration | Effect | Reference |

| Enzyme | Phosphodiesterase 2 (PDE2) | SRT2183 | 10 µM | >50% inhibition | [8] |

| Enzyme | p300 Histone Acetyltransferase (HAT) | SRT2183 | Not Specified | Inhibition of activity | [9] |

| Receptor | Adenosine A3 Receptor | SRT2183 | 10 µM | >50% inhibition | [8] |

| Receptor | Urotensin Receptor (GPR14) | SRT2183 | 10 µM | >50% inhibition | [8] |

| Transporter | Norepinephrine Transporter | SRT2183 | 10 µM | >50% inhibition | [8] |

Table 1: Off-Target Inhibition Profile of SRT2183. This table presents a selection of off-target proteins inhibited by SRT2183, as identified through broad panel screening. The data indicates that SRT2183 can engage multiple targets at a concentration of 10 µM.

| Cell Line | Assay | Metric | Value | Reference |

| Reh | Proliferation | IC50 (48h) | ~8.7 µM | [2] |

| Nalm-6 | Proliferation | IC50 (48h) | ~3.2 µM | [2] |

Table 2: Anti-proliferative Activity of SRT2183 in Lymphoid Malignancy Cell Lines. This table provides the half-maximal inhibitory concentrations (IC50) for the anti-proliferative effects of SRT2183 in two different cell lines, suggesting a potential therapeutic application in certain cancers.

Key SIRT1-Independent Signaling Pathways

Two prominent SIRT1-independent mechanisms of SRT2183 have been identified: the inhibition of p300 histone acetyltransferase (HAT) and the activation of AMP-activated protein kinase (AMPK).

Inhibition of p300 Histone Acetyltransferase (HAT)

The protein p300 is a crucial histone acetyltransferase that plays a central role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins.[10][11] Inhibition of p300 can lead to widespread changes in gene expression. Studies have shown that SRT2183 can inhibit the activity of p300, providing a plausible mechanism for its observed effects on p53 acetylation, even in the absence of SIRT1.[6][9]

Caption: p300-mediated histone acetylation and its inhibition by SRT2183.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis, activated in response to low cellular energy levels (high AMP:ATP ratio).[2][4] Once activated, AMPK phosphorylates downstream targets to promote catabolic processes that generate ATP and inhibit anabolic pathways that consume ATP. SRT2183 has been shown to activate AMPK, a key SIRT1-independent mechanism that can explain many of its metabolic effects.[7][12][13]

Caption: SRT2183-mediated activation of the AMPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in elucidating the SIRT1-independent effects of SRT2183.

p300 Histone Acetyltransferase (HAT) Inhibition Assay (General Protocol)

This protocol is a generalized procedure for assessing the inhibitory activity of compounds like SRT2183 on p300 HAT activity.

Materials:

-

Recombinant human p300 enzyme

-

Histone H3 or H4 peptide substrate

-

[14C]-Acetyl-CoA

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

SRT2183 and control compounds

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.

-

Add varying concentrations of SRT2183 or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding [14C]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of stop buffer (e.g., acetic acid).

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate) to remove unincorporated [14C]-Acetyl-CoA.

-

Allow the paper to dry, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SRT2183 and determine the IC50 value.

Caption: Experimental workflow for the p300 HAT inhibition assay.

AMPK Activation Analysis by Western Blot

This protocol details the procedure for detecting the activation of AMPK in cultured cells treated with SRT2183 by measuring the phosphorylation of AMPKα at Threonine 172.[7][13]

Materials:

-

Cell culture medium and supplements

-

SRT2183

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Treat cells with various concentrations of SRT2183 or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated to total AMPKα.

Caption: Workflow for analyzing AMPK activation by Western blot.

Evaluation of SRT2183 Effects in SIRT1 Knockout Mouse Models

To definitively establish the SIRT1-independence of SRT2183's effects, experiments in SIRT1 knockout (KO) mouse models are crucial.[7][13][14]

Experimental Design:

-

Animals: Utilize both wild-type (WT) and SIRT1 knockout (SIRT1-/-) mice, often on a C57BL/6 background. Littermate controls are essential to minimize genetic variability.

-

Model Induction: Depending on the biological question, a disease model can be induced (e.g., diet-induced obesity, osteoporosis model).

-

Treatment: Administer SRT2183 or vehicle to both WT and SIRT1-/- mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.

-

Outcome Measures: At the end of the treatment period, assess a range of physiological and molecular endpoints. These may include:

-

Metabolic parameters: glucose tolerance tests, insulin sensitivity, body weight, and fat mass.

-

Gene expression analysis: qPCR or RNA-seq of relevant tissues to examine the expression of genes regulated by the targeted pathways.

-

Biochemical assays: Measurement of plasma lipids, cytokines, etc.

-

Histological analysis: Examination of tissue morphology and specific markers by immunohistochemistry or immunofluorescence.

-

Cell-based assays: Isolation of primary cells (e.g., hepatocytes, macrophages) for in vitro experiments.

-

-

Statistical Analysis: Compare the effects of SRT2183 in WT versus SIRT1-/- mice to determine if the observed effects are dependent on the presence of SIRT1.

Caption: Logical framework for using SIRT1 knockout mice to test for SIRT1-independent effects.

Conclusion

The evidence strongly indicates that the pharmacological activities of SRT2183 are not solely dependent on the activation of SIRT1. Its ability to inhibit p300 HAT, activate AMPK, and interact with a range of other molecular targets highlights a complex, multi-faceted mechanism of action. For researchers and drug development professionals, a thorough understanding of these SIRT1-independent effects is paramount for accurately interpreting experimental data, predicting in vivo efficacy and potential side effects, and identifying novel therapeutic applications for this and related small molecules. Future investigations should aim to further quantify the potency of SRT2183 on its various off-targets and elucidate the downstream consequences of these interactions in relevant physiological and pathological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. SRT-2183 - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Epigenetic mechanisms to propagate histone acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. selleckchem.com [selleckchem.com]

- 13. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SRT2183 and SRT1720, but not Resveratrol, Inhibit Osteoclast Formation and Resorption in the Presence or Absence of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]

SRT2183: A Critical Examination of a Putative SIRT1 Activator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRT2183, a small molecule developed by Sirtris Pharmaceuticals, was initially reported as a potent activator of SIRT1 (Sirtuin 1), a NAD-dependent deacetylase implicated in longevity and metabolic health. Early studies, employing fluorophore-labeled peptide substrates, suggested significant activation of SIRT1 by SRT2183. However, subsequent research has cast considerable doubt on this claim, indicating that the observed activation is likely an artifact of the assay methodology. Evidence now points towards SIRT1-independent mechanisms of action, including the inhibition of the histone acetyltransferase p300 (HAT). This guide provides a comprehensive technical overview of SRT2183, presenting the available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and experimental workflows. The controversy surrounding its mechanism of action is a central theme, offering a critical perspective for researchers in the field.

Quantitative Data on SRT2183 Activity

The biochemical and cellular activity of SRT2183 has been assessed in various assays. The data highlights the discrepancy between results obtained with artificial, fluorophore-containing substrates and those with native substrates.

Table 1.1: In Vitro Enzymatic Activity of SRT2183 on SIRT1

| Substrate | Assay Type | Parameter | Value | Reference |

| TAMRA-p53 Peptide | HPLC-based | EC1.5 | 0.36 µM | [1] |

| TAMRA-p53 Peptide | HPLC-based | Maximal Activation | 285% | [2] |

| Native p53 Peptide | HPLC-based | Activation | No activation observed | [2][3] |

| Full-length Ac-p53 | ELISA / Western Blot | Activation | No activation observed | [3] |

Note: EC1.5 is the concentration required to increase enzyme activity by 50%.

Table 1.2: Cellular Effects of SRT2183

| Cell Line | Effect Measured | Concentration | Result | Reference |

| Reh (human leukemia) | Deacetylation of STAT3 | 5-10 µM | Dose-dependent decrease | [4] |

| Reh (human leukemia) | Deacetylation of NF-κB p65 | 5-10 µM | Dose-dependent decrease | [4] |

| U2OS (human osteosarcoma) | Deacetylation of p53 | Not specified | Decrease in acetylated p53 | [3] |

Proposed Mechanisms of Action and Signaling Pathways

The mechanism of action of SRT2183 is a subject of debate. While initially proposed as a direct SIRT1 activator, evidence for an alternative pathway involving p300 HAT inhibition has emerged.

The Putative (Fluorophore-Dependent) SIRT1 Activation Pathway

The initial hypothesis was that SRT2183 directly binds to the SIRT1-substrate complex, inducing a conformational change that enhances the enzyme's catalytic efficiency. However, this activation appears to be dependent on the presence of a large fluorophore, such as TAMRA, on the peptide substrate.

The Alternative p300 HAT Inhibition Pathway

A more recent and evidence-based hypothesis suggests that SRT2183 acts as an inhibitor of the histone acetyltransferase p300. p300 and SIRT1 have opposing functions; p300 acetylates proteins, while SIRT1 deacetylates them. By inhibiting p300, SRT2183 would lead to a net decrease in the acetylation of common substrates, an effect that could be mistakenly attributed to SIRT1 activation. This indirect mechanism could explain the observed deacetylation of proteins like p53, STAT3, and NF-κB p65 in cellular contexts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compounds like SRT2183. Below are protocols for key experiments cited in the literature.

HPLC-Based SIRT1 Deacetylase Assay

This method directly measures the formation of the deacetylated peptide product, avoiding potential artifacts from indirect detection methods.

Materials:

-

Purified recombinant human SIRT1

-

Peptide substrate (either TAMRA-labeled or native)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4, 150 mM NaCl, 1 mM DTT)

-

SRT2183 stock solution in DMSO

-

Quenching solution (e.g., formic acid)

-

HPLC system with a C18 column

Procedure:

-

Prepare SIRT1 reaction mixtures in a 96-well plate. Each reaction should contain assay buffer, a final concentration of 1 µM peptide substrate, and 150 µM NAD+.

-

Add SRT2183 or vehicle (DMSO) to the respective wells at the desired final concentrations.

-

Initiate the reaction by adding 5-10 nM of SIRT1.

-

Incubate at room temperature for 30-60 minutes, ensuring the reaction stays within the linear range (less than 20% substrate conversion).

-

Stop the reaction by adding the quenching solution.

-

Analyze the samples by HPLC. The acetylated and deacetylated peptides are separated on a C18 column and detected by fluorescence (for TAMRA-labeled substrate) or UV absorbance.

-

Calculate the percentage of substrate conversion to determine SIRT1 activity. Percent activation is calculated relative to the vehicle control.

Cellular p53 Acetylation Assay (ELISA/Western Blot)

This assay measures the effect of SRT2183 on the acetylation status of endogenous or overexpressed p53 in a cellular context.

Materials:

-

Human cell line (e.g., U2OS)

-

Cell culture medium and reagents

-

SRT2183 stock solution in DMSO

-

DNA damaging agent (e.g., etoposide) to induce p53 acetylation

-

Lysis buffer

-

Antibodies: anti-acetyl-p53 (Lys382), anti-total-p53

-

ELISA plates and reagents or Western blot equipment and reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with SRT2183 or vehicle for a specified period (e.g., 24 hours).

-

Induce p53 acetylation by treating with a DNA damaging agent for a few hours.

-

Lyse the cells and collect the protein extracts.

-

For ELISA: Coat ELISA plates with a capture antibody for total p53. Add cell lysates, followed by detection with an anti-acetyl-p53 antibody and a secondary antibody conjugated to a reporter enzyme.

-

For Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-acetyl-p53 and anti-total-p53 antibodies.

-

Quantify the signals and normalize the level of acetylated p53 to the total p53 level.

p300 Histone Acetyltransferase (HAT) Inhibition Assay

This assay determines the direct inhibitory effect of SRT2183 on the enzymatic activity of p300.

Materials:

-

Recombinant p300 HAT domain

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA (can be radiolabeled, e.g., with ³H or ¹⁴C)

-

HAT assay buffer

-

SRT2183 stock solution in DMSO

-

Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for non-radioactive assays (e.g., antibody-based)

Procedure (Radioactive Method):

-

Set up reaction mixtures containing HAT assay buffer, histone peptide substrate, and Acetyl-CoA (spiked with radiolabeled Acetyl-CoA).

-

Add SRT2183 or vehicle (DMSO) at various concentrations.

-

Initiate the reaction by adding the p300 enzyme.

-

Incubate at 30°C for a defined period.

-

Spot the reaction mixture onto phosphocellulose paper or filter membrane.

-

Wash the paper/membrane to remove unincorporated radiolabeled Acetyl-CoA.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of p300 activity relative to the vehicle control and determine the IC50 value.

Experimental and Logical Workflows

Visualizing the workflow for assessing a compound like SRT2183 can clarify the experimental logic.

In Vivo and Clinical Data

Conclusion and Future Directions

SRT2183 serves as a cautionary tale in drug discovery, highlighting the critical importance of robust and physiologically relevant assay systems. The initial excitement surrounding SRT2183 as a potent SIRT1 activator has been tempered by strong evidence suggesting that this effect is an artifact of the commonly used fluorophore-based assays. The current body of evidence points towards an alternative mechanism of action, likely involving the inhibition of p300 HAT, which leads to a decrease in the acetylation of various cellular proteins.

For researchers and drug development professionals, the story of SRT2183 underscores the following key takeaways:

-

Assay Vigilance: The choice of assay can profoundly influence the perceived activity of a compound. It is imperative to validate findings from assays using modified substrates with assays employing native, full-length proteins.

-

Mechanism of Action: A thorough understanding of a compound's mechanism of action, including potential off-target effects, is essential. The observed cellular phenotype may arise from indirect or unexpected molecular interactions.

-

Data Transparency: The lack of publicly available, detailed pharmacokinetic and quantitative p300 inhibition data for SRT2183 hinders a complete understanding of its properties and potential.

Future research on SRT2183 and similar compounds should focus on definitively elucidating their molecular targets. Quantitative characterization of their effects on a panel of histone acetyltransferases and other potential off-targets is warranted. Furthermore, any future in vivo studies should be designed to correlate pharmacokinetic and pharmacodynamic readouts with a clear understanding of the compound's true mechanism of action. By embracing a more critical and rigorous approach, the field can move towards the development of truly effective modulators of sirtuin and acetyltransferase pathways for therapeutic benefit.

References

- 1. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1-independent mechanisms of the putative sirtuin enzyme activators SRT1720 and SRT2183 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cellular Pathways Modulated by SRT2183: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT2183 is a small molecule that has been investigated for its potential as a modulator of cellular pathways, initially developed as a putative activator of SIRT1 (Sirtuin 1). SIRT1 is an NAD+-dependent deacetylase implicated in various cellular processes, including metabolism, stress resistance, and aging. While early reports suggested SRT2183 as a potent SIRT1 activator, subsequent studies have presented conflicting evidence, sparking a debate about its precise mechanism of action. This guide provides a comprehensive technical overview of the cellular pathways reported to be modulated by SRT2183, presenting both SIRT1-dependent and independent effects. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the implicated signaling pathways to aid researchers in their understanding and future investigations of this compound.

Core Controversy: Direct SIRT1 Activator or Off-Target Effects?

A central theme in the literature surrounding SRT2183 is the question of its direct interaction with and activation of SIRT1.

Initial studies reported that SRT2183 and similar compounds were potent SIRT1 activators, significantly more so than resveratrol.[1][2] This activation was observed in assays using fluorophore-tagged peptide substrates.[3]

This guide will present the cellular pathways modulated by SRT2183, acknowledging this ongoing debate and detailing the experimental evidence for both SIRT1-dependent and -independent mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data reported for SRT2183 across various studies and assays.

| Parameter | Value | Assay Conditions | Reference |

| EC1.5 (SIRT1 Activation) | 0.36 μM | Mass spectrometry-based assay with fluorogenic peptide substrate | [8] |

| IC50 (Growth Inhibition) | ~8.7 μM (Reh cells, 48h) | Cell proliferation assay | [2] |

| ~3.2 μM (Nalm-6 cells, 48h) | Cell proliferation assay | [2] | |

| Concentration for Apoptosis Induction | 1-20 μM | In vitro studies | [9] |

| Concentration for Osteoclastogenesis Inhibition | 1 μM | In vitro studies on bone marrow macrophages | [9] |

Cellular Signaling Pathways Modulated by SRT2183

SRT2183 has been reported to influence several key cellular signaling pathways. The following sections detail these pathways with accompanying diagrams to visualize the proposed mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. SRT2183 has been shown to inhibit NF-κB signaling. One proposed mechanism involves the deacetylation of the RelA/p65 subunit of NF-κB at lysine 310, a modification that inhibits NF-κB's transcriptional activity.[9] While this was initially attributed to SIRT1 activation, the controversy surrounding SRT2183's direct SIRT1 activity suggests other mechanisms may be at play.

AMPK Signaling Pathway